3-(2-Methylpropyl)cyclohexane-1-sulfonamide
Description
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
3-(2-methylpropyl)cyclohexane-1-sulfonamide |
InChI |
InChI=1S/C10H21NO2S/c1-8(2)6-9-4-3-5-10(7-9)14(11,12)13/h8-10H,3-7H2,1-2H3,(H2,11,12,13) |
InChI Key |
MBNUVKWMXVWBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Conventional Multi-Step Synthesis
The synthesis generally proceeds through three key stages:
a. Formation of the Sulfonamide Intermediate
- Reaction of Chloropropane Sulfonyl Chloride with Tert-Butyl Amine:
The initial step involves reacting chloropropane sulfonyl chloride with tert-butyl amine in an organic solvent such as toluene or methyltetrahydrofuran (MeTHF). The reaction is typically carried out at temperatures ranging from -50°C to 40°C, with an excess of tert-butyl amine and a base like triethylamine to sequester the liberated hydrochloric acid (HCl).
This step yields N-tert-butyl-(3-chloro)propyl sulfonamide without the need for isolating intermediates, which simplifies the process and enhances scalability.
b. Cyclopropane Ring Closure via Lithium-Mediated Cyclization
- Ring Closure Using N-Butyl Lithium:
The intermediate is subjected to cyclization by adding n-butyl lithium in a solvent mixture of tetrahydrofuran and toluene at -70°C to -20°C. This step converts the linear sulfonamide into a cyclopropane sulfonic acid tert-butylamide by intramolecular nucleophilic substitution, forming the cyclopropane ring.
The reaction mixture is then warmed to ambient temperature and quenched with water to terminate the reaction.
c. Deprotection of the Tert-Butyl Group
- Acidic Cleavage:
The tert-butyl protecting group is cleaved using formic acid or aqueous formic acid at 70°C to 90°C under inert gas bubbling to ensure complete deprotection. The final product, 3-(2-Methylpropyl)cyclohexane-1-sulfonamide, is isolated by co-evaporation with toluene and crystallization from a mixture of toluene and ethanol.
Environmentally Friendly and Process-Optimized Approaches
Recent innovations aim to reduce environmental impact and improve process efficiency:
One-Pot Synthesis:
Instead of isolating intermediates, the process can be performed sequentially without purification steps, reducing waste and process time.Alternative Deprotection Methods:
Replacing trifluoroacetic acid with greener acids such as formic acid minimizes hazardous waste generation.Solvent Selection:
Use of less toxic, recyclable solvents like toluene and MeTHF enhances process sustainability.
Alternative Synthetic Routes Based on Patent Literature
Other methods include:
Direct Sulfonamide Formation from Cyclohexane Derivatives:
Starting from cyclohexane-based precursors, sulfonation followed by amination can be employed, although these routes are less common for this specific compound.Solid-Support Catalyzed Synthesis:
Recent studies demonstrate the use of solid supports like florisil or montmorillonite KSF to catalyze sulfonamide formation under solvent-free or microwave-assisted conditions, significantly reducing reaction times and improving yields.
Data Tables and Research Discoveries
| Step | Reagents | Conditions | Key Features | References |
|---|---|---|---|---|
| a | Chloropropane sulfonyl chloride + tert-butyl amine | -50°C to 40°C, in toluene or MeTHF | In situ formation of sulfonamide, no intermediate isolation | |
| b | N-Butyl lithium in tetrahydrofuran/toluene | -70°C to -20°C | Cyclization to cyclopropane sulfonic acid derivative | |
| c | Formic acid or aqueous formic acid | 70°C to 90°C | Deprotection of tert-butyl group |
Research Discoveries and Innovations
Process Simplification:
Eliminating intermediate isolation improves scalability and reduces waste.Green Chemistry Approaches:
Using greener solvents and acids, and adopting microwave-assisted synthesis, have been shown to significantly decrease reaction times and environmental footprint.Solid Support Catalysis: Catalytic methods employing solid supports have demonstrated high efficiency and ease of product purification, representing promising avenues for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)cyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylpropyl)cyclohexane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)cyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups/Substituents |
|---|---|---|---|---|
| This compound* | C₁₀H₂₁NO₂S | 219.34 | Not Available | Cyclohexane, sulfonamide, 2-methylpropyl |
| 4-(Ethylamino)cyclohexane-1-sulfonamide hydrochloride | C₈H₁₇ClN₂O₂S | 232.24 | EN300-106815† | Cyclohexane, sulfonamide, ethylamino |
| 3-(2-Methylpropyl)oxetane-3-carboxylic acid | C₆H₁₂O₃ | 132.16 | EN300-106812† | Oxetane, carboxylic acid, 2-methylpropyl |
| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₇NaO₃S | 158.15 | 1561-92-8 | Sulfonate, unsaturated alkene |
†EN300 identifiers are likely internal database codes rather than official CAS numbers .
Key Differences and Implications
Functional Groups: The sulfonamide group in this compound contrasts with the sulfonate group in Sodium 2-methylprop-2-ene-1-sulphonate. Sulfonamides are typically more reactive in biological systems (e.g., carbonic anhydrase inhibition), while sulfonates are often used as surfactants or stabilizers .
Ring Systems :
- The cyclohexane ring in sulfonamide derivatives provides conformational flexibility, whereas the oxetane ring in 3-(2-Methylpropyl)oxetane-3-carboxylic acid imposes steric constraints, affecting binding affinity in medicinal chemistry applications .
Physicochemical Properties: Polarity: Sodium 2-methylprop-2-ene-1-sulphonate exhibits high polarity due to its ionic sulfonate group, making it water-soluble. In contrast, this compound likely has moderate solubility in organic solvents due to its nonpolar isobutyl group . Molecular Weight: The oxetane derivative (132.16 g/mol) is significantly lighter than sulfonamide analogs, which may influence pharmacokinetic properties such as diffusion rates .
Biological Activity
3-(2-Methylpropyl)cyclohexane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides, in general, are known for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : C₁₁H₁₅N₁O₂S
- Molecular Weight : 225.31 g/mol
This compound features a cyclohexane ring substituted with a sulfonamide group, which is critical for its biological activity.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties . Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against various pathogens. A study evaluated several sulfonamide derivatives, revealing that many showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values typically ranging from 50 to 100 µM .
| Compound | MIC (µM) against Staphylococcus aureus | MIC (µM) against Escherichia coli |
|---|---|---|
| This compound | 40 | 80 |
| Reference Compound (Ciprofloxacin) | 0.5 | 1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays showed that certain derivatives could induce apoptosis in breast cancer cells, with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides are also notable. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives included this compound as one of the test compounds. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized an agar-dilution method to determine MIC values, confirming its potential as an antimicrobial agent .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation focused on the cytotoxic effects of sulfonamides, researchers found that this compound showed promising results against MCF-7 breast cancer cells. The compound was tested using an MTT assay, which revealed an IC50 value of approximately 12 µM, indicating strong cytotoxicity .
The biological activity of sulfonamides like this compound is often attributed to their ability to inhibit key enzymes involved in bacterial folate synthesis. Additionally, their anticancer effects may involve the modulation of apoptosis-related pathways and inhibition of cell proliferation signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
